molecular formula C15H24Cl2O2Si B8555462 2-[3,4-Dichloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]ethanol

2-[3,4-Dichloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]ethanol

Cat. No. B8555462
M. Wt: 335.3 g/mol
InChI Key: YIETXJWURFGQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,4-Dichloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]ethanol is a useful research compound. Its molecular formula is C15H24Cl2O2Si and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3,4-Dichloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3,4-Dichloro-5-({[(1,1-dimethylethyl)(dimethyl)silyl]oxy}methyl)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H24Cl2O2Si

Molecular Weight

335.3 g/mol

IUPAC Name

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol

InChI

InChI=1S/C15H24Cl2O2Si/c1-15(2,3)20(4,5)19-10-12-8-11(6-7-18)9-13(16)14(12)17/h8-9,18H,6-7,10H2,1-5H3

InChI Key

YIETXJWURFGQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)CCO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

{[(2,3-Dichloro-5-ethenylphenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane (1 eq.) from the previous step, [Ir(COD)Cl]2 (0.025 eq.) and DPPB (0.05 eq.) were combined in THF (0.11 M). To this solution was then added 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq.) and the resulting red solution was stirred at RT for 16 h. Finally, sodium perborate (0.1 M aqueous solution, 1 eq.) was added and the now black biphasic solution was vigorously stirred at RT for another 8 h. The aqueous layer was separated and back-extracted with ether. The combined organic extracts were then washed further with 1 N aq. NaOH, water and brine. This was then dried over Na2SO4, filtered and the filtrate concentrated in vacuo to afford a black oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 9:1 (v/v) Hex:EtOAc→1:1 (v/v) EtOAc:Hex) afforded the title compound as a pale yellow oil.
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